molecular formula C14H11NO4 B6390985 6-(4-Methoxycarbonylphenyl)picolinic acid CAS No. 1261994-45-9

6-(4-Methoxycarbonylphenyl)picolinic acid

Cat. No.: B6390985
CAS No.: 1261994-45-9
M. Wt: 257.24 g/mol
InChI Key: MHIUGGOUPMUCKP-UHFFFAOYSA-N
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Description

6-(4-Methoxycarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a methoxycarbonyl group attached to the phenyl ring, which is further connected to the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxycarbonylphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxycarbonylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

    Substitution: The phenyl ring and the picolinic acid moiety can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

6-(4-Methoxycarbonylphenyl)picolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes, including viral replication and packaging .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

6-(4-Methoxycarbonylphenyl)picolinic acid is unique due to the presence of the methoxycarbonyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications and reactivity .

Properties

IUPAC Name

6-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-7-5-9(6-8-10)11-3-2-4-12(15-11)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIUGGOUPMUCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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